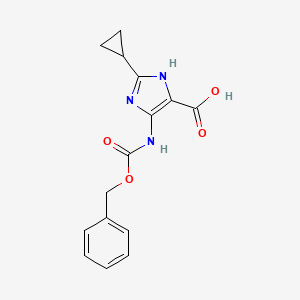

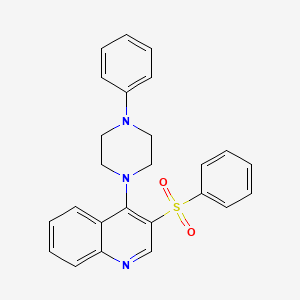

![molecular formula C17H17N3O B2993359 2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone CAS No. 143993-20-8](/img/structure/B2993359.png)

2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The molecule “2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone” is a quinazolinone derivative . It has a molecular weight of 279.33638 .

Synthesis Analysis

Quinazolinone derivatives are synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The synthesis of quinazolinones can be classified into three categories based on the substitution patterns of the ring system: 2-Substituted-4(3H)-quinazolinones, 3-Substituted-4(3H)-quinazolinones, and 2,3-Disubstituted-4(3H)-quinazolinones .Molecular Structure Analysis

The molecule contains a total of 40 bonds, including 23 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, and 3 six-membered rings . It consists of 17 Hydrogen atoms, 17 Carbon atoms, 3 Nitrogen atoms, and 1 Oxygen atom .Chemical Reactions Analysis

Quinazolinone derivatives undergo various chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and other reagents were discussed .科学的研究の応用

Antiallergic Properties and Synthesis

The research on quinazolinone derivatives, such as 2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone, has demonstrated their potential in antiallergic treatments. For instance, studies on 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt (MDL 427) and related compounds have highlighted their efficacy in rat passive cutaneous and peritoneal anaphylaxis tests. These findings suggest that certain structural requirements, like an accessible electrophilic center and acidic functionality, are crucial for antiallergic activity. The synthesis of these compounds involves specific modifications to the quinazolinone core to enhance their medicinal properties (Peet et al., 1986).

Synthetic Flexibility for Medicinal Chemistry

The lithiation of 3-(acylamino)quinazolinones has been studied for the development of complex quinazolinone derivatives. This process allows for regioselective modifications at the 2-position, enabling the creation of a wide range of substituted derivatives. Such synthetic flexibility is vital for exploring the therapeutic potential of quinazolinone derivatives in medicinal chemistry, offering pathways to novel compounds with possibly improved pharmacological profiles (Smith et al., 1996).

Antiviral and Antimicrobial Activities

Recent studies have developed methods for synthesizing 2-aryl or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, demonstrating moderate to good antiviral activities. The antiviral mechanism of these compounds, as evidenced by up-regulation of PR-1a and PR-5 genes, indicates their potential in enhancing plant defense against viruses. Additionally, the antimicrobial activities of quinazolinone derivatives, achieved through modifications at the quinazolinone nucleus, further underscore their significance in addressing diverse pathogens (Gao et al., 2007).

将来の方向性

Quinazolinone derivatives have drawn attention due to their significant biological activities. The potential applications of quinazolinone derivatives in fields of biology, pesticides, and medicine are being explored . The developing understanding of quinazolinone derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

特性

IUPAC Name |

2-[1-(benzylamino)ethyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(18-11-13-7-3-2-4-8-13)16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOUYKUQLQYYNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C(=O)N1)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

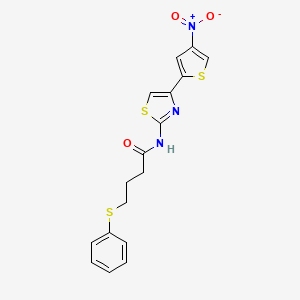

![3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993277.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

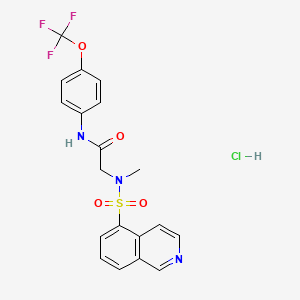

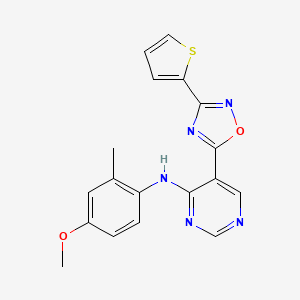

![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2993285.png)

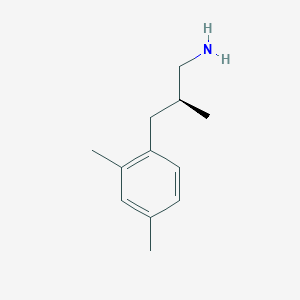

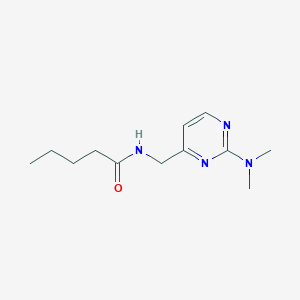

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2993286.png)

![2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2993289.png)

![1-[4-[2-(2-Hydroxyethyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2993298.png)